molecular formula C14H14N4O5 B10934569 4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

Cat. No.: B10934569
M. Wt: 318.28 g/mol
InChI Key: JGKWVYOQVXBESL-UHFFFAOYSA-N
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Description

4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Condensation: The compound can form condensation products with other carbonyl-containing compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as halogens or nitrating agents can be used.

    Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Substitution Reactions: Formation of substituted benzoic acid derivatives.

    Condensation Products: Formation of various heterocyclic compounds.

Scientific Research Applications

4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is unique due to the presence of both a nitro group and a benzoic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

4-[2-(5-methyl-3-nitropyrazol-1-yl)propanoylamino]benzoic acid

InChI

InChI=1S/C14H14N4O5/c1-8-7-12(18(22)23)16-17(8)9(2)13(19)15-11-5-3-10(4-6-11)14(20)21/h3-7,9H,1-2H3,(H,15,19)(H,20,21)

InChI Key

JGKWVYOQVXBESL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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